6-Amino-9H-purine-8-thiol

Description

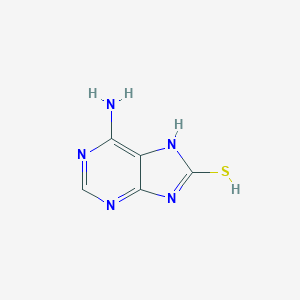

Structure

3D Structure

Properties

IUPAC Name |

6-amino-7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVOFCPOXNYVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)NC(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224478 | |

| Record name | Meradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7390-62-7 | |

| Record name | 6-Amino-7,9-dihydro-8H-purine-8-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7390-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007390627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7390-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,7-dihydro-8H-purine-8-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1VHB7IV58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Amino-9H-purine-8-thiol chemical properties and structure

An In-depth Technical Guide on 6-Amino-9H-purine-8-thiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 8-mercaptoadenine, is a significant purine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring both an amino and a thiol group on the purine core, allows for diverse chemical modifications. This versatility makes it a valuable building block in the development of novel therapeutic agents, including nucleoside analogs designed to interfere with viral replication or cancer cell metabolism.[1] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 8-Mercaptoadenine | |

| CAS Number | 7390-62-7 | [1] |

| Molecular Formula | C₅H₅N₅S | [1] |

| Molecular Weight | 167.19 g/mol | [1] |

| Melting Point | >300 °C (decomposes) | N/A |

| Appearance | Off-white to yellow powder | N/A |

| Storage | Room temperature, airtight, dry | [1] |

Chemical Structure and Tautomerism

The structure of this compound is based on a purine core, which consists of fused pyrimidine and imidazole rings. The key functional groups are an amino group at the C6 position and a thiol group at the C8 position.

A critical aspect of the chemistry of this compound is tautomerism. Tautomers are isomers of a compound that readily interconvert, and in this case, involve the migration of a proton. The thiol group (-SH) can exist in equilibrium with its thione (=S) form. Additionally, the position of the proton on the purine ring nitrogens can vary, with the 9H and 7H tautomers being the most common for purines.[2] The relative stability of these tautomers can be influenced by the solvent environment.[2]

Experimental Protocols

General Synthetic Approach

The synthesis of this compound can be achieved through various methods, often starting from commercially available purine derivatives. A common strategy involves the introduction of the thiol group onto a pre-existing 6-aminopurine (adenine) scaffold.

Example Synthetic Workflow: Thiolation of 6-Aminopurine

A plausible synthetic route involves the direct thiolation of adenine. This can be conceptualized in the following logical steps:

References

Technical Guide: Synthesis of 8-Mercaptoadenine from 6-Aminopurine (Adenine)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of a robust and well-documented two-step synthetic pathway for producing 8-mercaptoadenine, also known as 6-amino-7(H)-purine-8(9H)-thione, from the readily available starting material, 6-aminopurine (adenine). Direct conversion is chemically challenging; therefore, this guide focuses on a reliable route involving the synthesis of an 8-bromo-adenine intermediate followed by nucleophilic substitution with thiourea.

Synthetic Strategy Overview

The conversion of adenine to 8-mercaptoadenine is efficiently achieved through a two-step process. The first step involves the electrophilic bromination of the C8 position of the purine ring to yield 8-bromoadenine. This intermediate is then subjected to a nucleophilic substitution reaction with thiourea, which acts as the sulfur source, to yield the final product.

Unveiling 6-Amino-9H-purine-8-thiol: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-9H-purine-8-thiol, also known as 8-thioadenine or 8-mercaptoadenine, is a synthetic purine analogue that has been a subject of scientific inquiry since the mid-20th century. Its structural similarity to the natural purine adenine, with the key substitution of a thiol group at the 8-position, has endowed it with significant biological activities. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and early biological investigations of this important molecule, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context: The Dawn of Purine Antagonists

The discovery of this compound is intrinsically linked to the pioneering era of antimetabolite research in the 1940s and 1950s. During this period, scientists like George Hitchings and Gertrude Elion were exploring the concept that structural analogues of essential metabolites could interfere with cellular processes, particularly in rapidly proliferating cancer cells. Their work on thiopurines, such as 6-mercaptopurine, laid the groundwork for the development of a new class of therapeutic agents.

The first synthesis of a series of 8-mercaptopurines, including this compound, was reported by Roland K. Robins in 1956 in the Journal of the American Chemical Society. This seminal work was part of a broader investigation into "Potential Purine Antagonists." The primary motivation for the synthesis of these compounds was the hypothesis that they would act as antagonists of their corresponding natural purines, thereby inhibiting nucleic acid biosynthesis and exerting cytotoxic effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₅N₅S |

| Molecular Weight | 167.19 g/mol |

| Appearance | Solid |

| Melting Point | >300 °C (decomposes) |

| CAS Number | 7390-62-7 |

| Synonyms | 8-Thioadenine, 8-Mercaptoadenine, 6-Amino-8-mercaptopurine |

Historical Synthesis and Experimental Protocols

The initial synthesis and subsequent improved methods for preparing this compound have been crucial for its study. Below are detailed protocols for two key synthetic approaches.

The Original Synthesis by Roland K. Robins (1956)

The first reported synthesis of this compound involved the direct thiation of 8-bromoadenine.

Experimental Protocol:

-

Starting Material: 8-Bromoadenine

-

Reagent: Sodium hydrosulfide (NaSH)

-

Solvent: Ethylene glycol

-

Procedure: A mixture of 8-bromoadenine and a solution of sodium hydrosulfide in ethylene glycol was heated under reflux. The reaction progress was monitored, and upon completion, the mixture was cooled. The product, this compound, was precipitated by acidification, collected by filtration, and purified by recrystallization.

Modern Synthetic Method (Janeba's Procedure)

A widely adopted and efficient method for the synthesis of this compound involves the reaction of 8-bromoadenine with thiourea.[1]

Experimental Protocol:

-

Starting Material: 8-Bromoadenine

-

Reagent: Thiourea

-

Solvent: n-Butanol

-

Procedure: A solution of 8-bromoadenine and thiourea in n-butanol is refluxed for an extended period (e.g., 24-48 hours). During this time, a precipitate of this compound forms. After cooling, the solid product is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization from water.[1]

Logical Relationship of Synthetic Pathways

Historical Biological and Pharmacological Studies

Following its synthesis, this compound was investigated for its potential as an antimetabolite, primarily in the context of cancer research. Early studies focused on its ability to inhibit the growth of various microorganisms and tumor cell lines.

The primary mechanism of action of thiopurines involves their metabolic conversion to ribonucleotides, which then interfere with nucleic acid synthesis. This compound, as an analogue of adenine, was expected to be a substrate for adenine phosphoribosyltransferase (APRT), leading to the formation of 8-thioadenosine monophosphate. This fraudulent nucleotide could then inhibit key enzymes in the purine metabolic pathway.

Experimental Workflow for Evaluating Antitumor Activity

Conclusion

The discovery and synthesis of this compound represent a significant milestone in the history of medicinal chemistry. Born out of the rational design of antimetabolites, this molecule has served as a valuable tool for studying purine biochemistry and as a scaffold for the development of other therapeutic agents. The foundational work of pioneers like Roland K. Robins provided the chemical basis for decades of subsequent research into the biological activities of 8-thiopurines. This technical guide provides a historical and technical foundation for contemporary researchers continuing to explore the potential of this and related purine analogues in drug discovery.

References

An In-depth Technical Guide on 6-Amino-9H-purine-8-thiol

CAS Number: 7390-62-7

Synonyms: 8-Mercaptoadenine, 6-Amino-8-mercaptopurine, Meradine

Introduction

6-Amino-9H-purine-8-thiol, also known as 8-Mercaptoadenine, is a sulfur-containing purine analog. As a member of the thiopurine class of compounds, it is structurally related to endogenous purines like adenine and guanine, as well as to clinically important antimetabolite drugs such as 6-mercaptopurine.[1] Thiopurines are known to interfere with purine metabolism and nucleic acid synthesis, forming the basis of their application as immunosuppressants and chemotherapeutic agents.[1][2] this compound serves as a key intermediate in the synthesis of more complex purine derivatives, including potential antiviral and anticancer agents.[3] Its biological activity is notably linked to its function as an inhibitor of SUG1, a critical component of the 26S proteasome, implicating it in the regulation of protein degradation and gene transcription.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, biological mechanism of action, and relevant experimental protocols for research and drug development professionals.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and experimental design.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7390-62-7 | [No Source] |

| Molecular Formula | C₅H₅N₅S | [No Source] |

| Molecular Weight | 167.19 g/mol | [No Source] |

| Appearance | Solid | [No Source] |

| Melting Point | >300 °C | [No Source] |

| Storage Temperature | 2-8°C | [No Source] |

| SMILES | NC1=NC=NC2=C1N=C(S)N2 | [No Source] |

| InChI Key | BHVOFCPOXNYVCE-UHFFFAOYSA-N | [No Source] |

Safety and Handling

| Hazard Class | GHS Classification | Precautionary Statements | Reference(s) |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [No Source] |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P302 + P352: IF ON SKIN: Wash with plenty of water. | [No Source] |

| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [No Source] |

| Target Organ Toxicity | STOT SE 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [No Source] |

Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.

Biological Activity and Mechanism of Action

The primary known mechanism of action for this compound is the inhibition of SUG1.

SUG1 Inhibition and the 26S Proteasome

SUG1 (also known as PSMC5) is an essential ATPase subunit of the 19S regulatory particle of the 26S proteasome.[4] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a critical process for maintaining cellular homeostasis.[4] Beyond its role in proteolysis, SUG1 has distinct functions in transcriptional regulation.[4] By inhibiting the ATPase activity of SUG1, this compound can disrupt both proteasomal function and SUG1-dependent gene transcription.

Impact on Transcriptional Regulation

SUG1 plays a crucial role in the transcription of Major Histocompatibility Complex (MHC) class I and class II genes, which are vital for the adaptive immune response. The proposed signaling pathway is as follows:

-

Initiation: Upon cellular stimulation (e.g., by interferon-gamma), transcription factors like IRF-7 and IRF-8 are activated.[5]

-

SUG1 Recruitment: SUG1 is recruited to the promoters of MHC genes.

-

Co-activator Recruitment: The presence of SUG1 at the promoter is necessary for the subsequent recruitment of the co-activators CREB-binding protein (CBP) and the class II transactivator (CIITA).

-

Chromatin Remodeling: CBP, a histone acetyltransferase, acetylates histones (e.g., H3), leading to a more open chromatin structure.

-

Transcription: This open chromatin state allows for the sustained recruitment and activity of RNA Polymerase II, resulting in the transcription of MHC genes.

Inhibition of SUG1 by this compound is expected to disrupt this cascade, preventing the recruitment of CBP and CIITA, reducing histone acetylation, and ultimately downregulating the expression of MHC genes.

SUG1-mediated transcriptional activation pathway and point of inhibition.

Biological Data

Experimental Protocols

Detailed experimental protocols for the synthesis of and biological assays involving this compound are provided below.

Representative Synthesis Protocol

Reaction: Conversion of 8-Bromoadenine to 8-Mercaptoadenine.

Materials:

-

8-Bromoadenine

-

Thiourea (CH₄N₂S)

-

Ethanol, absolute

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-bromoadenine (1 equivalent) in absolute ethanol.

-

Nucleophilic Displacement: Add thiourea (1.2 equivalents) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Second Reflux: Heat the mixture to reflux again for 1-2 hours to hydrolyze the isothiouronium intermediate.

-

Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of ~5-6. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and cold ethanol.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

In Vitro Proteasome Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on the chymotrypsin-like activity of the proteasome in cell lysates.[6][7]

Materials:

-

Cultured cells (e.g., Jurkat, HeLa)

-

This compound (test inhibitor)

-

MG-132 (positive control proteasome inhibitor)

-

Proteasome Lysis/Assay Buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Black, opaque 96-well microplate

-

Fluorescent plate reader (Ex/Em = 350/440 nm)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired density.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse the cells in Proteasome Lysis Buffer on ice.

-

Clarify the lysate by centrifugation (e.g., 16,000 x g for 20 min at 4°C).

-

Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

-

Assay Setup (in 96-well plate):

-

For each sample, prepare three wells: (1) Total Activity, (2) Inhibitor Background (with MG-132), and (3) Test Compound.

-

Add 50 µL of cell lysate to each well.

-

To the "Inhibitor Background" well, add MG-132 to a final concentration of 20 µM.

-

To the "Test Compound" wells, add this compound at various final concentrations. Add vehicle (e.g., DMSO) to the "Total Activity" and "Inhibitor Background" wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Prepare a master mix of the fluorogenic substrate (Suc-LLVY-AMC) in Assay Buffer.

-

Add the substrate solution to all wells to initiate the reaction (final concentration ~100 µM).

-

-

Measurement:

-

Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence (Ex/Em = 350/440 nm) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Chromatin Immunoprecipitation (ChIP) Assay Workflow

This workflow is designed to test the hypothesis that this compound inhibits SUG1 function, thereby preventing the recruitment of transcription machinery to a target gene promoter (e.g., an MHC gene).[8][9][10]

Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Applications in Research and Drug Development

This compound is a valuable tool for researchers in several areas:

-

Chemical Biology: As a specific inhibitor of the proteasome subunit SUG1, it can be used as a chemical probe to dissect the diverse roles of SUG1 in protein degradation, DNA repair, and transcriptional regulation.

-

Immunology: Given SUG1's role in MHC gene expression, this compound can be used to study the regulation of antigen presentation pathways and their impact on adaptive immunity.

-

Oncology: The proteasome is a validated target in cancer therapy. Inhibiting a specific ATPase subunit like SUG1 may offer a more targeted approach to disrupting proteasome function in cancer cells, potentially leading to novel therapeutic strategies.[4]

-

Drug Discovery: The purine scaffold is a well-established "privileged structure" in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of compound libraries aimed at developing new inhibitors for various therapeutic targets.[3]

References

- 1. Thiopurine - Wikipedia [en.wikipedia.org]

- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. The feedback phase of type I interferon induction in dendritic cells requires interferon regulatory factor 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Analysis of in vivo transcription factor recruitment by chromatin immunoprecipitation of mouse embryonic kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatin immunoprecipitation assay as a tool for analyzing transcription factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

Tautomerism of 6-Amino-9H-purine-8-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-9H-purine-8-thiol, also known as 8-thioadenine or 8-mercaptoadenine, is a sulfur-substituted purine analog of significant interest in medicinal chemistry and biochemical research. As with many heterocyclic compounds, its biological activity, hydrogen bonding capabilities, and physicochemical properties are intrinsically linked to its tautomeric state. The molecule can exist in several tautomeric forms through the migration of protons between nitrogen and sulfur atoms. This guide provides a comprehensive technical overview of the tautomerism of this compound, detailing the theoretical and experimental approaches used for its study. While direct and exhaustive experimental data for this specific molecule is sparse, this guide leverages established principles from closely related purine and thiopurine analogs to provide a robust framework for its investigation.

The primary tautomeric equilibria involve both thione-thiol and annular prototropic shifts. The thione-thiol equilibrium refers to the interconversion between the C=S (thione) and C-SH (thiol) forms. Concurrently, the proton on the purine ring system can reside on different nitrogen atoms, primarily N7 or N9, leading to distinct positional isomers for each thione or thiol form. Understanding the relative stability and population of these tautomers under various conditions is critical for predicting molecular interactions and designing targeted therapeutics.

Potential Tautomeric Forms

The tautomerism of this compound can be categorized into two main groups: the thione forms and the thiol forms. Within each group, the mobile proton on the imidazole ring can occupy either the N7 or N9 position, leading to at least four major potential tautomers. The amino group at the C6 position is generally considered to exist predominantly in the amino form rather than the imino form, a common characteristic for adenine and its derivatives.

dot

Caption: Key tautomeric equilibria of this compound.

Quantitative Analysis of Tautomer Stability

Computational studies on related purines consistently show that the N9-H and N7-H tautomers are the most stable forms in the gas phase.[1] The energy difference between them is often small, suggesting a potential mixture at equilibrium.[1] For thiopurines, the thione form is often found to be more stable than the thiol form, though this can be influenced by substitution and environment.

Table 1: Calculated Relative Energies for Tautomers of 6-Thioguanine (Analogous System) Data synthesized from computational studies on thiopurine analogs. Values are illustrative and represent expected trends.

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) - Gas Phase |

| Amino-Thione (N9-H) | DFT (B3LYP) | 6-311++G(d,p) | 0.00 (Reference) |

| Amino-Thione (N7-H) | DFT (B3LYP) | 6-311++G(d,p) | 0.5 - 1.5 |

| Amino-Thiol (N9-H) | DFT (B3LYP) | 6-311++G(d,p) | 4.0 - 6.0 |

| Amino-Thiol (N7-H) | DFT (B3LYP) | 6-311++G(d,p) | 4.5 - 6.5 |

Table 2: Solvent Effects on Relative Tautomer Stabilities of 8-Aminopurine (Analogous System) Data adapted from a computational study on aminopurines, illustrating the impact of solvent polarity.[2]

| Tautomer Pair | Phase | Computational Method | Relative Energy (kcal/mol) |

| N7-H vs N9-H | Gas Phase | DFT/PCM | 4.0 |

| N7-H vs N9-H | Aqueous (PCM) | DFT/PCM | 0.2 |

The data indicates that in the gas phase, the N9-H tautomer is generally more stable. However, polar solvents like water can significantly stabilize the N7-H tautomer, reducing the energy difference and potentially altering the equilibrium.[2] This is often attributed to the larger dipole moment of the N7-H tautomer, which leads to more favorable solute-solvent interactions.

Experimental Protocols

The investigation of tautomerism requires a combination of synthesis, characterization, and analysis using spectroscopic and computational methods.

Synthesis of this compound

A common synthetic route involves the conversion of 8-bromoadenine.

Protocol:

-

Preparation of 8-Bromoadenine: Adenine is brominated according to published procedures.

-

Thionation: A solution of 8-bromoadenine (e.g., 9 mmol) in a solvent like n-butanol (50 mL) is prepared.

-

Reagent Addition: An excess of a sulfur source, such as thiourea (e.g., 70 mmol), is added to the solution.

-

Reaction: The mixture is refluxed for an extended period (e.g., 28 hours).

-

Isolation: Upon cooling, a precipitate forms. This solid is collected under reduced pressure.

-

Purification: The crude product is purified, typically by recrystallization from water, to yield this compound.

Computational Protocol for Tautomer Analysis

Quantum chemical calculations are essential for determining the geometries and relative energies of the tautomers.

dot

Caption: Workflow for computational analysis of tautomer stability.

Methodology:

-

Structure Generation: All plausible tautomeric structures of this compound are generated.

-

Geometry Optimization: The geometry of each tautomer is optimized in the gas phase using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Vibrational Frequency Calculation: Harmonic frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

High-Accuracy Energy Calculation: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as MP2 or CCSD(T), with a larger basis set.

-

Solvation Effects: To model the effect of a solvent, the Polarizable Continuum Model (PCM) is commonly used. Geometries are re-optimized within the solvent continuum, and energies are calculated.

-

Data Analysis: The Gibbs free energies (including ZPVE and thermal corrections) of all tautomers are compared to determine their relative stabilities and predict their equilibrium populations.

Spectroscopic Analysis

Spectroscopic methods provide experimental evidence for the presence of different tautomers.

-

Infrared (IR) Spectroscopy: In inert, low-temperature matrices (matrix-isolation FTIR), the vibrational spectra of individual tautomers can be resolved. The positions of key vibrational bands, such as N-H, S-H, and C=S stretching modes, are characteristic of specific tautomeric forms. Experimental spectra are compared with those predicted by DFT calculations for each tautomer to identify the dominant species.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 15N NMR are powerful tools for studying tautomerism in solution. Chemical shifts are highly sensitive to the electronic environment of the nuclei. For example, the chemical shift of the proton attached to the imidazole ring can help distinguish between N7-H and N9-H tautomers. The presence of an S-H proton signal would be indicative of the thiol form. However, rapid interconversion between tautomers in solution can lead to averaged signals, complicating interpretation.

Conclusion

The tautomerism of this compound is a complex interplay of thione-thiol and annular prototropic equilibria. Based on robust data from analogous purine and thiopurine systems, it is predicted that the amino-thione N9-H and N7-H forms are the most stable tautomers. The energy difference between them is expected to be small, particularly in polar solvents, where solvation effects can significantly influence their relative populations. A combined approach of high-level quantum chemical calculations and experimental spectroscopic methods, particularly matrix-isolation FTIR and multi-nuclear NMR, is essential for a definitive characterization of the tautomeric landscape of this important molecule. A thorough understanding of these fundamental properties is critical for advancing its application in drug discovery and development.

References

- 1. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic and Metabolic Profile of 8-Mercaptoadenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-mercaptoadenine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also details the experimental protocols for acquiring such data and explores the compound's interaction with the purine metabolic pathway.

Spectroscopic Data of 8-Mercaptoadenine

Precise spectroscopic data for 8-mercaptoadenine is essential for its identification, characterization, and quality control in research and drug development. While a complete, publicly available dataset is not readily accessible, the following tables summarize the expected and reported spectral characteristics based on the analysis of its chemical structure and data from related purine derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Expected Chemical Shifts)

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.10 (s, 1H) | H-2 |

| ~7.10 (br s, 2H) | -NH₂ |

| ~12.8 (br s, 1H) | N-9-H |

| ~13.3 (br s, 1H) | -SH |

Note: Chemical shifts are predicted based on the structure of 8-mercaptoadenine and data from similar purine analogs. Actual experimental values may vary.

Table 2: IR Spectroscopic Data (Expected Absorption Bands)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3100 | N-H stretching (amine) | Medium-Strong, Broad |

| 3100 - 3000 | C-H stretching (aromatic) | Weak-Medium |

| 2600 - 2550 | S-H stretching (thiol) | Weak |

| 1670 - 1600 | N-H bending (amine) | Medium-Strong |

| 1600 - 1450 | C=C and C=N stretching (ring) | Medium-Strong |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₅N₅S |

| Molecular Weight | 167.19 g/mol |

| Expected m/z (M+) | 167.03 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

2.1 NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of 8-mercaptoadenine is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 8-mercaptoadenine and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure complete dissolution by vortexing or gentle heating.

-

Filter the solution through a glass wool-plugged pipette into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 25°C.

-

Set the spectral width to 16 ppm, centered at approximately 6 ppm.

-

Use a 30° pulse width with a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at 25°C with proton decoupling.

-

Set the spectral width to 200 ppm, centered at approximately 100 ppm.

-

Use a 30° pulse width with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.

-

2.2 FT-IR Spectroscopy

For solid-state FT-IR analysis of 8-mercaptoadenine, the KBr pellet method is commonly employed:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 8-mercaptoadenine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹, accumulating at least 16 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of 8-mercaptoadenine:

-

Sample Preparation:

-

Prepare a dilute solution of 8-mercaptoadenine (approximately 10-100 µM) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.

-

-

Instrument Parameters (ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage to approximately 3-4 kV.

-

Optimize the cone voltage to maximize the signal of the molecular ion.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Synthesis and Metabolic Pathway Interactions

Understanding the synthesis and metabolic fate of 8-mercaptoadenine is critical for its application in drug development.

3.1 Synthesis of 8-Mercaptoadenine

A plausible synthetic route to 8-mercaptoadenine involves the direct thiolation of adenine. The following workflow outlines a general approach.

Caption: A potential synthetic workflow for 8-mercaptoadenine from adenine.

3.2 Interaction with Purine Catabolism

8-Mercaptoadenine, as an analog of adenine, is expected to interact with the purine catabolism pathway. This pathway is responsible for the degradation of purine nucleotides. The likely point of interaction is at the level of enzymes that process adenine and its derivatives.

Caption: Purine catabolism pathway showing a potential point of inhibition by 8-mercaptoadenine.

6-Amino-9H-purine-8-thiol mechanism of action in cells

An In-depth Technical Guide to the Cellular Mechanism of Action of 6-Amino-9H-purine-8-thiol (Mercaptopurine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as 6-mercaptopurine (6-MP), is a purine analogue that functions as an antimetabolite and immunosuppressive agent.[1][2] It is a cornerstone therapy for acute lymphoblastic leukemia (ALL) and is also used in the management of autoimmune conditions such as Crohn's disease and ulcerative colitis.[1] As a prodrug, 6-MP requires intracellular metabolic activation to exert its cytotoxic and immunomodulatory effects.[3] Its mechanism of action is multifactorial, primarily involving the disruption of nucleic acid synthesis and the modulation of key signaling pathways in immune cells.[4] This guide provides a detailed technical overview of the metabolic activation, core cellular mechanisms, quantitative data, and key experimental protocols relevant to the study of 6-MP.

Metabolic Activation of 6-Mercaptopurine

The therapeutic effects of 6-MP are entirely dependent on its conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs). This process is governed by a complex interplay of competing anabolic and catabolic enzymatic pathways, which significantly influences the drug's efficacy and toxicity.[5][6]

-

Anabolic (Activation) Pathway : The primary activation of 6-MP is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP into thioinosine monophosphate (TIMP).[1][7] TIMP is then sequentially metabolized to 6-thioxanthosine monophosphate (TXMP) and finally to 6-thioguanosine monophosphate (TGMP).[3] TGMP is further phosphorylated to form the active diphosphate (TGDP) and triphosphate (TGTP) forms, which, along with their deoxy forms (dTGDP and dTGTP), are collectively known as 6-TGNs.[3][8]

-

Catabolic (Inactivation) Pathways : Two major enzymes compete for 6-MP, leading to its inactivation.

-

Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[1][9][10] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active 6-TGNs and an increased risk of severe myelosuppression.[2][9][11]

-

Xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted.[5][12] Co-administration of XO inhibitors like allopurinol can block this pathway, shunting metabolism towards the production of active 6-TGNs.[10]

-

The balance between these pathways determines the intracellular concentration of 6-TGNs and is a critical factor in the therapeutic response and toxicity profile of 6-MP.

Core Mechanisms of Action in Cells

The cytotoxic and immunosuppressive effects of 6-MP are mediated through three primary mechanisms initiated by its active metabolites.

Incorporation into DNA and RNA

A central mechanism of 6-MP's cytotoxicity is the incorporation of its ultimate metabolites, deoxythioguanosine triphosphate (dTGTP) and thioguanosine triphosphate (TGTP), into DNA and RNA, respectively.[1][13]

-

DNA Incorporation : During the S-phase of the cell cycle, DNA polymerases incorporate dTGTP into the elongating DNA strand in place of deoxyguanosine triphosphate (dGTP).[1][14] The presence of 6-thioguanine (6-TG) in the DNA template alters its structure and function.[14] This leads to:

-

DNA Damage : The incorporation of 6-TG is recognized by the mismatch repair (MMR) system, which attempts to excise the thiopurine. This process can be futile and lead to the formation of DNA strand breaks and sister chromatid exchanges, ultimately triggering apoptosis.[15]

-

Inhibition of DNA Replication and Ligation : DNA containing 6-TG serves as a poor template for subsequent rounds of replication and can inhibit the action of enzymes like DNA ligase, further disrupting DNA synthesis and repair.[14][16]

-

-

RNA Incorporation : TGTP can be incorporated into RNA, leading to altered RNA function and contributing to cytotoxicity.[3]

Inhibition of De Novo Purine Synthesis

The metabolites of 6-MP are potent inhibitors of the de novo purine synthesis pathway, starving rapidly dividing cells of the essential building blocks for DNA and RNA.[1][2]

-

TIMP , the initial metabolite, inhibits phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in purine synthesis.[1]

-

Methyl-thioinosine monophosphate (MeTIMP) , formed from the methylation of TIMP (a secondary pathway from 6-MMP metabolism), is a powerful inhibitor of the same enzyme.[17]

This inhibition leads to a depletion of adenine and guanine nucleotides, thereby halting nucleic acid synthesis and cell proliferation.[2][18]

Modulation of Rac1 Signaling in T-Cells

A key mechanism for the immunosuppressive action of 6-MP, particularly in T-lymphocytes, is the inhibition of the small GTPase Rac1.[19][20]

-

The active metabolite 6-TGTP acts as a GTP analogue and binds to Rac1.[21]

-

This binding prevents the activation of Rac1, which is a critical step in T-cell receptor (TCR) and CD28 co-stimulatory signaling.[19][20]

-

By blocking Rac1 activation, 6-MP converts a pro-survival, proliferative signal into an apoptotic signal, leading to the selective induction of apoptosis in activated T-cells.[19][21] This is a primary contributor to its efficacy in autoimmune diseases.

Data Presentation

Quantitative data is crucial for understanding the potency and therapeutic window of 6-MP and its metabolites.

Table 1: In Vitro Cytotoxicity (IC50) of 6-Mercaptopurine

| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 Value (µM) | Reference |

| MOLT-4 | T-cell Leukemia | - | - | 10 (± 2) | |

| A549 | Human Lung Carcinoma | MTT Assay | 48 hrs | 47 | [21] |

| Jurkat | Human T-cell Leukemia | XTT Assay | 16 hrs | > 200 | [21] |

| HepG2 | Hepatocellular Carcinoma | - | 48 hrs | 16.7 | [18] |

| HCT116 | Colorectal Carcinoma | - | 48 hrs | 16.1 | [18] |

| MCF-7 | Breast Adenocarcinoma | - | 48 hrs | 21.5 | [18] |

Table 2: Therapeutic Drug Monitoring (TDM) Reference Ranges

| Metabolite | Therapeutic Range | Associated Outcome/Toxicity | Reference |

| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8x10⁸ RBCs | Higher efficacy and remission | [21][22] |

| 6-Thioguanine Nucleotides (6-TGN) | > 450 pmol/8x10⁸ RBCs | Increased risk of myelotoxicity | [21] |

| 6-Methylmercaptopurine (6-MMP) | > 5700 pmol/8x10⁸ RBCs | Increased risk of hepatotoxicity | [21][22] |

Table 3: Gene Expression Changes Induced by 6-Mercaptopurine

| Cell Line | Treatment | Gene | Change in Expression | Implicated Pathway | Reference |

| Jurkat T-cells | 50 µM 6-MP (24-48h) | HIF-1α | Decreased | Metabolic Checkpoint | [23] |

| Jurkat T-cells | 50 µM 6-MP (24-48h) | Myc | Decreased | Metabolic Checkpoint | [23] |

| HEK293 | 3 µM 6-MP + 100 µM Allopurinol | SLC29A2 | Down-regulated | Drug Transport | [11][24] |

| HEK293 | 3 µM 6-MP + 100 µM Allopurinol | IMPDH2 | Down-regulated | Purine Metabolism | [11][24] |

| HEK293 | 3 µM 6-MP + 100 µM Allopurinol | TPMT | Down-regulated | Thiopurine Metabolism | [11][24] |

| ENS Primary Culture | 50 µM 6-MP + LPS | TNF-α | Reduced Protein Release | Inflammation | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of 6-MP.

Protocol 1: Cell Viability / Cytotoxicity Assay (WST-1/MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Workflow Diagram

Methodology

-

Cell Seeding : Seed cells (e.g., Jurkat, A549) into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[21]

-

Attachment : Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[21]

-

Compound Preparation : Prepare a high-concentration stock solution of 6-MP in DMSO (e.g., 20-50 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

-

Treatment : Remove the old medium from the wells and add 100 µL of the diluted 6-MP solutions. Include vehicle controls (medium with the same final DMSO concentration) and blank controls (medium only).

-

Incubation : Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[21]

-

Reagent Addition : Add 10-20 µL of WST-1 or MTT solution to each well and incubate for an additional 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[21]

-

Solubilization (for MTT) : If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

-

Measurement : Measure the absorbance of each well using a microplate reader. The wavelength should be ~440 nm for WST-1 and ~570 nm for the dissolved MTT formazan.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of 6-MP that inhibits 50% of cell growth).

Protocol 2: Rac1 Activation (Pull-Down) Assay

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Methodology

-

Cell Lysis : Treat T-cells with 6-MP or controls for the desired time. Lyse the cells on ice in a lysis buffer containing protease inhibitors.

-

Lysate Preparation : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.

-

Positive/Negative Controls : For controls, load a portion of the untreated lysate with non-hydrolyzable GTPγS (constitutively active control) or GDP (inactive control) in the presence of EDTA. Stop the reaction by adding MgCl₂.[6]

-

Pull-Down : Incubate the cell lysates (typically >0.5 mg of protein) with agarose beads conjugated to the p21-binding domain (PBD) of the PAK1 protein. PBD specifically binds to the active, GTP-bound form of Rac1.[6][25] Incubate at 4°C for 1 hour with gentle agitation.

-

Washing : Pellet the agarose beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution : Resuspend the washed beads in 2x SDS-PAGE loading buffer and boil for 5 minutes to denature the proteins and release them from the beads.

-

Western Blotting : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rac1.

-

Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands. The intensity of the band corresponds to the amount of active Rac1 in the original lysate. A portion of the total lysate should also be run to show the total Rac1 protein level.

Protocol 3: HPRT Enzyme Activity Assay

This spectrophotometric assay measures HPRT activity in cell lysates by monitoring the production of its product, inosine monophosphate (IMP).

Methodology

-

Lysate Preparation : Prepare cell lysates (e.g., from red blood cells or peripheral blood mononuclear cells) via sonication or freeze-thawing. The protein concentration (or hemoglobin for RBCs) is determined.[19][26]

-

Reaction Mixture : Prepare a reaction mixture containing the HPRT substrates hypoxanthine and phosphoribosylpyrophosphate (PRPP). For a blank control, a parallel reaction is set up without PRPP.[26]

-

Coupled Enzyme Reaction : The assay relies on a coupled enzyme system. The IMP produced by HPRT is oxidized by a recombinant IMP dehydrogenase (IMPDH), which simultaneously reduces NAD⁺ to NADH.[5][27]

-

Kinetic Measurement : Add the cell lysate to the reaction mixture in a 96-well plate. Immediately place the plate in a spectrophotometer capable of kinetic readings.

-

Data Acquisition : Continuously monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the HPRT activity in the lysate.[5]

-

Calculation : Calculate the HPRT activity (e.g., in nmol/hour/mg protein) by subtracting the rate of the blank (without PRPP) from the rate of the sample and using the molar extinction coefficient of NADH.[26]

Protocol 4: Quantification of DNA-Incorporated 6-Thioguanine

This LC-MS/MS-based method provides a direct measure of the pharmacologically active drug incorporated into the host genome.

Methodology

-

DNA Isolation : Isolate genomic DNA from whole blood or peripheral blood leukocytes using a standard DNA extraction kit.[3][4]

-

DNA Hydrolysis : Enzymatically digest the purified DNA to its constituent 2'-deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[3]

-

Sample Preparation : Add an isotope-labeled internal standard (e.g., TG-d3) to the hydrolyzed sample to correct for analytical variability.[4]

-

LC-MS/MS Analysis :

-

Chromatography : Separate the deoxynucleosides using reversed-phase high-performance liquid chromatography (HPLC).[3]

-

Mass Spectrometry : Quantify the amount of 2'-deoxythioguanosine (dTG) and a natural nucleoside (e.g., 2'-deoxyguanosine or 2'-deoxycytidine for normalization) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[28]

-

-

Quantification : Create a standard curve using known concentrations of dTG. Calculate the amount of dTG in the sample and express it as fmol of TG per µg of DNA or as a ratio of TG to natural bases.[3][4]

References

- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of 6-thioguanine residues in peripheral blood leukocyte DNA obtained from patients receiving 6-mercaptopurine-based maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination treatment with 6-mercaptopurine and allopurinol in HepG2 and HEK293 cells – Effects on gene expression levels and thiopurine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Limited Impact of 6-Mercaptopurine on Inflammation-Induced Chemokines Expression Profile in Primary Cultures of Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TPMT and NUDT15 genetic testing | Sonic Genetics [sonicgenetics.com.au]

- 17. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. 6-Thioguanine | Rupa Health [rupahealth.com]

- 23. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Combination treatment with 6-mercaptopurine and allopurinol in HepG2 and HEK293 cells – Effects on gene expression levels and thiopurine metabolism | PLOS One [journals.plos.org]

- 25. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 27. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]

- 28. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Roles of 8-Substituted Purine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs have long been a cornerstone in the development of therapeutic agents, targeting a wide array of biological processes from cell division to immune signaling. Among these, 8-substituted purine analogs represent a particularly versatile class of molecules with profound and diverse biological activities. The strategic placement of various functional groups at the 8-position of the purine ring system dramatically influences their interaction with a range of protein targets, leading to potent and often selective modulation of their functions. This technical guide provides an in-depth exploration of the core biological roles of 8-substituted purine analogs, focusing on their activities as kinase inhibitors, adenosine receptor antagonists, and Toll-like receptor (TLR) agonists. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities and Quantitative Data

The biological effects of 8-substituted purine analogs are largely dictated by the nature of the substituent at the 8-position, which can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the purine core. This has been exploited to generate compounds with high affinity and selectivity for various targets.

Kinase Inhibition

A significant number of 8-substituted purine analogs have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer.[1][2] These analogs typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.

Table 1: Inhibitory Activity of 8-Substituted Purine Analogs against Cyclin-Dependent Kinases (CDKs)

| Compound | 6-Substituent | 8-Substituent | Target Kinase | IC50 (µM) | Reference |

| NU2058 | Not specified in abstract | Thio-group with S-substitution | Topoisomerase II / CDK | Not specified in abstract | [3] |

| NSC35866 | Thio-group with S-substitution | Not specified in abstract | Topoisomerase II / CDK | Not specified in abstract | [3] |

| Compound 73 | 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | H | CDK2 | 0.044 | [4] |

| Compound 73 | 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | H | CDK1 | 86 | [4] |

| Compound 33 | n-butoxy | H | CDK2 | 0.003 | [4] |

| Compound 34 | iso-butoxy | H | CDK2 | 0.001 | [4] |

Adenosine Receptor Antagonism

8-substituted purine analogs, particularly xanthine derivatives, are well-established antagonists of adenosine receptors (A1, A2A, A2B, and A3).[5][6] These receptors are involved in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation, making their antagonists therapeutically relevant.

Table 2: Binding Affinities (Ki) of 8-Substituted Xanthine Analogs for Adenosine A1 and A2A Receptors

| Compound | 1,3-Dialkyl Groups | 8-Substituent | Receptor | Ki (nM) | Selectivity (A1/A2A) | Reference |

| 8-Phenyltheophylline | 1,3-Dimethyl | Phenyl | A1 (bovine brain) | ~1.2 | ~700-fold vs A2 | [7] |

| PACPX | 1,3-Dipropyl | 2-amino-4-chlorophenyl | A1 | 0.3 - 8.6 | ~1600-fold vs A2 | [7] |

| XAC | 1,3-Dipropyl | 4-[2-aminoethylaminocarbonylmethyloxy]phenyl | A1 (rat) | 1.2 | - | [8] |

| CPX | 1,3-Dipropyl | Cyclopentyl | A1 | 1.2 | - | [8] |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | 1,3,7-Trimethyl | 3-chlorostyryl | A2 (rat brain) | 54 | 520-fold vs A1 | [9] |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 1,3-Dipropyl | 3,5-dimethoxystyryl | A2 (rat brain) | 24 | 110-fold vs A1 | [9] |

Toll-like Receptor (TLR) Agonism

Certain 8-substituted guanosine analogs have been identified as agonists of Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded RNA and plays a crucial role in the innate immune response to viral infections.[10][11] Activation of TLR7 by these small molecules can induce the production of pro-inflammatory cytokines and type I interferons.

Table 3: Activity of 8-Substituted Guanosine Analogs as TLR7 Agonists

| Compound | 8-Substituent | Activity | EC50 (µM) | Reference |

| Guanosine | H | TLR7 agonist (in presence of ssRNA) | - | [7][12] |

| 7-methylguanosine | H (with N7-methyl) | TLR7 agonist (in presence of ssRNA) | - | [7] |

| 8-hydroxyguanosine (8-OHG) | -OH | TLR7 agonist (in presence of ssRNA) | - | [7][12] |

| 8-hydroxydeoxyguanosine (8-OHdG) | -OH (deoxyribose) | TLR7 agonist (in presence of ssRNA) | - | [7][12] |

| Loxoribine | - | TLR7 agonist | - | [13] |

Induction of Cell Differentiation

Some 8-substituted guanosine and 2'-deoxyguanosine derivatives have been shown to induce the differentiation of leukemia cells, offering a potential therapeutic strategy to halt cancer cell proliferation.[14]

Table 4: Differentiation-Inducing Activity of 8-Substituted Guanosine Analogs in Friend Erythroleukemia Cells

| Compound Series | 8-Substituent | Concentration (mM) | Benzidine Positive Cells (%) | Reference |

| Guanosine | -N(CH3)2 | 5 | 68 | [14] |

| Guanosine | -NHCH3 | 1 | 42 | [14] |

| Guanosine | -NH2 | 0.4 | 34 | [14] |

| Guanosine | -OH | 5 | 33 | [14] |

| Guanosine | -SO2CH3 | 5 | 30 | [14] |

| 2'-deoxyguanosine | -OH | 0.2 | 62 | [14] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the IC50 of a compound against a purified kinase by measuring ATP consumption.[15]

Materials:

-

8-substituted purine analog (test compound)

-

Purified recombinant kinase and its specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to create a concentration-response curve.

-

Assay Setup: Add diluted test compounds to the wells of the assay plate. Include controls for no inhibition (vehicle only) and maximum inhibition.

-

Kinase Reaction: Add the kinase and substrate mixture to each well. Pre-incubate for 10-30 minutes at room temperature.

-

Initiation: Start the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Detection: Add the ATP detection reagent to each well and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of an unlabeled 8-substituted purine analog for an adenosine receptor subtype.[16][17]

Materials:

-

Cell membranes expressing the target adenosine receptor subtype

-

Radiolabeled ligand (e.g., [3H]CPX for A1, [3H]CGS 21680 for A2A)

-

Unlabeled 8-substituted purine analog (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

Cell harvester (optional)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the unlabeled test compound in binding buffer.

-

Assay Setup: In tubes or a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled standard ligand), and competitive binding (radioligand + test compound at various concentrations).

-

Reaction Mixture: To each tube/well, add the cell membrane preparation, the appropriate ligand solutions, and binding buffer to the final volume.

-

Incubation: Incubate the reactions at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum. This separates the bound from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

This protocol is used to assess the effect of an 8-substituted purine analog on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[5][6][18]

Materials:

-

Cancer cell line of interest

-

8-substituted purine analog (test compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., GSK-3β)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

PVDF membrane

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Assessment of Erythroid Differentiation by Benzidine Staining

This method is used to quantify hemoglobin-containing cells, a marker of erythroid differentiation, in cell populations treated with differentiation-inducing agents.[19][20]

Materials:

-

Leukemia cell line (e.g., K562)

-

8-substituted guanosine analog (test compound)

-

Benzidine solution (e.g., 0.2% benzidine in 0.5 M acetic acid)

-

Hydrogen peroxide (H2O2)

-

Microscope and hemocytometer or a microplate reader

Procedure:

-

Cell Treatment: Culture the cells in the presence of various concentrations of the test compound for a period of time sufficient to induce differentiation (e.g., 4-6 days).

-

Staining: Mix a small volume of the cell suspension with the benzidine solution and a drop of H2O2.

-

Quantification (Microscopy): Place the stained cell suspension on a hemocytometer and count the number of blue (benzidine-positive) and unstained cells under a microscope. Calculate the percentage of benzidine-positive cells.

-

Quantification (Spectrophotometry): Alternatively, for a higher-throughput method, the stained cell suspension can be transferred to a 96-well plate, and the absorbance can be read at a specific wavelength (e.g., 450 nm after stopping the reaction) to quantify the amount of the colored product, which is proportional to the number of differentiated cells.[21]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: TLR7 activation by 8-substituted guanosine analogs.

Caption: Inhibition of the PI3K/Akt pathway by 8-substituted purines.

Experimental Workflow Diagrams

Caption: High-throughput screening workflow for kinase inhibitors.

Conclusion

8-Substituted purine analogs are a rich source of biologically active molecules with significant therapeutic potential. Their ability to be readily modified at the 8-position allows for the fine-tuning of their interactions with a diverse range of protein targets, including kinases, G-protein coupled receptors, and components of the innate immune system. The data and protocols presented in this guide highlight the versatility of this chemical scaffold and provide a foundation for the continued exploration and development of novel 8-substituted purine analogs as therapeutic agents. A thorough understanding of their structure-activity relationships, mechanisms of action, and the appropriate experimental methodologies for their characterization is essential for advancing these promising compounds from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of murine terminal erythroid differentiation in vivo: novel method to study normal and disordered erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-Azaguanine ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Analysis Reveals that Toll-like Receptor 7 Is a Dual Receptor for Guanosine and Single-Stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5gmf - Crystal structure of monkey TLR7 in complex with guanosine and polyU - Summary - Protein Data Bank Japan [pdbj.org]

- 15. 5GMF: Crystal structure of monkey TLR7 in complex with guanosine and polyU [ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Induction of erythroid differentiation and increased globin mRNA production with furocoumarins and their photoproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A rapid spectrophotometric method to identify inhibitors of human erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of 6-Amino-9H-purine-8-thiol: An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-9H-purine-8-thiol, also known as 8-thioadenine or 8-mercaptoadenine, is a thiol-substituted purine analog. Purine analogs are a well-established class of compounds with significant therapeutic applications, particularly as antimetabolites in cancer chemotherapy and as immunosuppressants. The introduction of a thiol group at the C8 position of the purine ring can significantly alter the molecule's electronic properties and its interactions with biological targets compared to its parent compound, adenine, and other thiopurines like 6-mercaptopurine and 6-thioguanine. Despite the interest in thiopurines, detailed public domain data on the specific in vitro biological activity of this compound is notably scarce. This guide aims to provide a comprehensive overview of the currently available information and to contextualize the potential activities of this compound based on the broader understanding of related purine derivatives.

Physicochemical Properties

A foundational aspect of understanding the in vitro activity of any compound is its physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 7390-62-7 | Sigma-Aldrich |

| Molecular Formula | C₅H₅N₅S | PubChem |

| Molecular Weight | 167.19 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 370-375 °C | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

In Vitro Activity Data

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific quantitative data on the in vitro activity of this compound. No studies detailing its half-maximal inhibitory concentration (IC₅₀) against various cell lines or its inhibitory constant (Kᵢ) against specific enzymes could be identified.

While direct data is unavailable, the biological activities of structurally related purine analogs can offer some hypotheses about the potential activities of this compound.

-

Anticancer Potential: Thiopurines such as 6-mercaptopurine and 6-thioguanine are known to exert their cytotoxic effects by being metabolized into thiopurine nucleotides, which can then be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. It is plausible that this compound could undergo similar metabolic activation and exhibit cytotoxic activity against cancer cell lines. However, without experimental data, this remains speculative. Studies on various 6,8,9-trisubstituted purine analogs have shown a range of cytotoxic activities, highlighting the sensitivity of this scaffold to substitution patterns.

-